レボブピバカイン

概要

説明

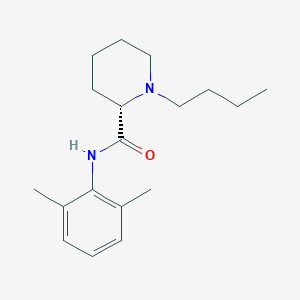

Levobupivacaine is an amino-amide local anesthetic drug belonging to the family of n-alkylsubstituted pipecoloxylidide. It is the S-enantiomer of bupivacaine and is commonly marketed under the trade name Chirocaine . Levobupivacaine is used for nerve block and anesthesia, demonstrating less vasodilation and a greater length of action compared to bupivacaine .

科学的研究の応用

Levobupivacaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used for local or regional anesthesia in surgical and obstetric procedures, as well as for postoperative pain management . Its favorable safety profile and reduced risk of cardiotoxicity make it a preferred choice over racemic bupivacaine .

準備方法

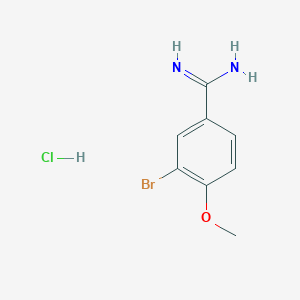

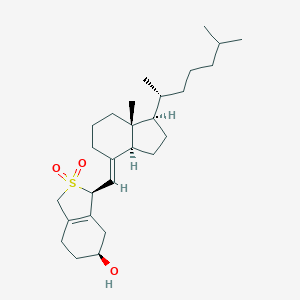

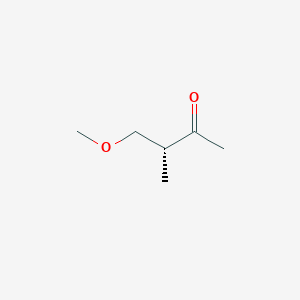

合成経路と反応条件: レボブピバカインは、容易に入手でき、コスト効率の高い(R,S)-N-(2,6-ジメチルフェニル)ピペリジン-2-カルボキサミドから合成されます。 合成には、l-(–)-ジベンゾイル酒石酸を用いたキラル分離、続いて置換反応と塩析反応を行い、高純度のレボブピバカイン塩酸塩を得ます . 3つのステップの総収率は約45%です .

工業生産方法: レボブピバカイン塩酸塩の工業規模での生産には、高純度とエナンチオマー過剰を実現するために、合成プロセスを最適化することが含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術は、分析と品質管理に使用されます . このプロセスは、シンプルで、グリーンで、安全で、コスト効率が高く設計されており、大規模生産のための信頼性の高い技術サポートを提供しています .

化学反応の分析

反応の種類: レボブピバカインは、合成中に置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件: レボブピバカインの合成には、キラル分離のためのl-(–)-ジベンゾイル酒石酸などの試薬と、置換反応と塩析反応の特定の条件が含まれます .

生成される主な生成物: これらの反応から生成される主な生成物はレボブピバカイン塩酸塩であり、これは高化学純度とエナンチオマー過剰で得られます .

4. 科学研究への応用

レボブピバカインは、化学、生物学、医学、産業などの分野で、科学研究において幅広い用途があります。 主に、外科手術や産科の手術における局所または区域麻酔、ならびに術後の疼痛管理に使用されます . 安全性の高いプロファイルと心臓毒性のリスクが低いことから、ラセミ体ブピバカインに比べて好ましい選択肢となっています .

作用機序

レボブピバカインは、神経細胞のナトリウムチャネルの可逆的な遮断を通じて薬理作用を発揮します。 ナトリウムチャネルの細胞内部分に結合することで、脱分極に必要なナトリウム流入を阻止し、中枢神経系への感覚神経および痛覚神経の求心性神経の伝導を阻害します . この作用により、神経インパルスを遮断することで鎮痛と麻酔が起こります .

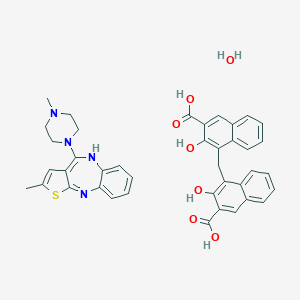

類似の化合物:

ブピバカイン: レボブピバカインはブピバカインのS-エナンチオマーであり、類似の薬理作用があります。

ロピバカイン: ブピバカインの心臓毒性が低い別の選択肢であるロピバカインは、安全性のプロファイルと作用時間に関してレボブピバカインに似ています.

独自性: レボブピバカインの独自性は、ラセミ体ブピバカインと比較して、心臓毒性のリスクが低く、作用時間が長いことです。 安全性の高いプロファイルにより、さまざまな麻酔用途に好ましい選択肢となっています .

レボブピバカインは、麻酔の分野で貴重な化合物であり続けており、ラセミ体と他の類似の化合物と比較して、大きな利点を提供しています。

類似化合物との比較

Bupivacaine: Levobupivacaine is the S-enantiomer of bupivacaine and has similar pharmacological effects.

Uniqueness: Levobupivacaine’s uniqueness lies in its reduced risk of cardiotoxicity and longer duration of action compared to racemic bupivacaine. Its favorable safety profile makes it a preferred choice for various anesthetic applications .

Levobupivacaine continues to be a valuable compound in the field of anesthesiology, offering significant advantages over its racemic counterpart and other similar compounds.

特性

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048496 | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.77e-02 g/L | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27262-47-1 | |

| Record name | (-)-Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

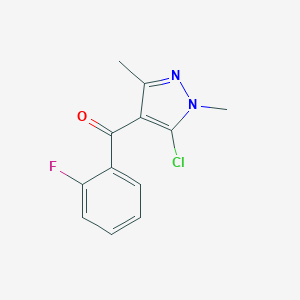

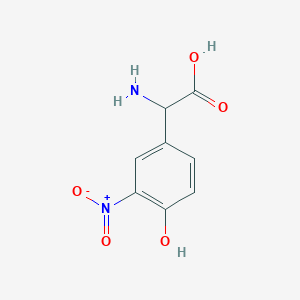

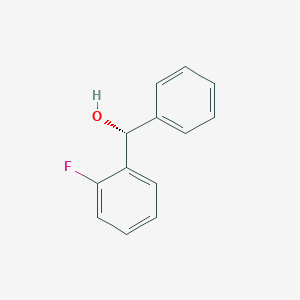

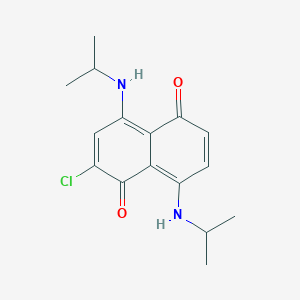

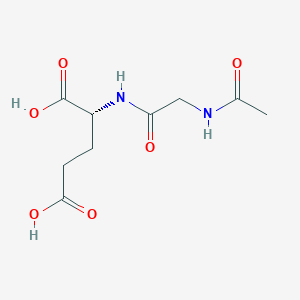

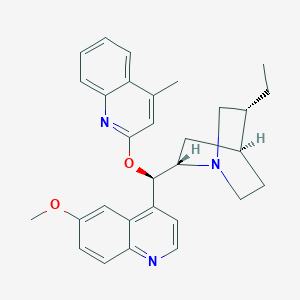

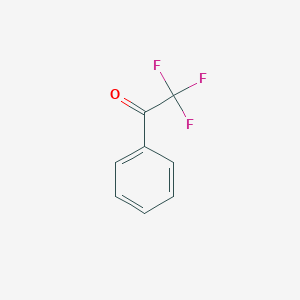

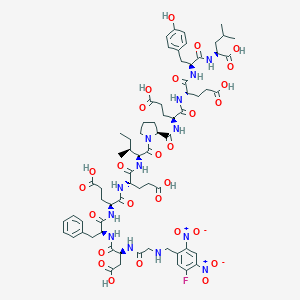

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of levobupivacaine?

A: Levobupivacaine, similar to other local anesthetics, exerts its effect by reversibly binding to voltage-gated sodium channels on nerve axons [, , , ]. This binding interferes with the influx of sodium ions, ultimately preventing the generation and conduction of nerve impulses.

Q2: What is the molecular formula and weight of levobupivacaine?

A: Levobupivacaine has a molecular formula of C18H28N2O and a molecular weight of 288.43 g/mol [].

Q3: Are there any notable spectroscopic properties of levobupivacaine?

A3: While specific spectroscopic data is not provided in the research papers, as an amino-ester local anesthetic, levobupivacaine would be expected to exhibit characteristic UV-Vis absorbance in the ultraviolet region due to its aromatic ring system. Additionally, techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information and be utilized in its characterization.

Q4: How does the stability of levobupivacaine vary under different conditions?

A: While specific stability data under various conditions is not detailed in the provided research papers, levobupivacaine, like other amino-ester local anesthetics, is generally considered less stable than amide local anesthetics []. Factors like pH, temperature, and exposure to light can potentially impact its stability. It's essential to store and handle levobupivacaine according to manufacturer recommendations to maintain its integrity.

Q5: What formulation strategies are employed to improve the stability or bioavailability of levobupivacaine?

A: One study investigated the impact of conjugating levobupivacaine with maltosyl-beta-cyclodextrin on its pharmacokinetics after epidural administration in a rabbit model []. The results indicated that while the absorption of the conjugated levobupivacaine was initially faster, its overall elimination and area under the curve were similar to plain levobupivacaine. This suggests that cyclodextrin conjugation might not offer significant advantages in terms of bioavailability for this specific route of administration.

Q6: What is the typical route of administration for levobupivacaine, and how does it affect its pharmacokinetic profile?

A: Levobupivacaine is primarily administered via epidural or intrathecal routes for regional anesthesia and analgesia [, , , , , , , , ]. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by the route of administration. Epidural administration generally results in slower absorption compared to intravenous administration. The peak plasma concentration of levobupivacaine after epidural administration is influenced by factors such as the dose administered, the concentration of the solution, and the addition of vasoconstrictors like epinephrine []. Studies have shown that the addition of epinephrine to levobupivacaine can decrease its peak plasma concentration and prolong its duration of action by reducing its systemic absorption.

Q7: How does the pharmacokinetic profile of levobupivacaine compare to that of bupivacaine?

A: Studies comparing the pharmacokinetic parameters of levobupivacaine and bupivacaine have shown no significant differences between the two drugs when administered at equal doses [, , , , , ]. This suggests that both drugs have similar absorption, distribution, metabolism, and excretion profiles.

Q8: What factors can influence the pharmacodynamics of levobupivacaine, such as onset and duration of action?

A: Several factors can influence the pharmacodynamics of levobupivacaine. The concentration of the administered solution plays a key role, with higher concentrations generally leading to faster onset and longer duration of sensory and motor block [, , , , ]. The site of administration also plays a significant role. For example, intrathecal administration generally results in a faster onset of action compared to epidural administration [, , ]. The addition of adjuvants, such as fentanyl, clonidine, or dexamethasone, can also significantly influence the onset and duration of sensory and motor block, as well as the duration of analgesia [, , , , , , , , ].

Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of levobupivacaine?

A: Numerous studies, including animal models and clinical trials, have been conducted to investigate the efficacy of levobupivacaine in various clinical settings [, , , , , , , , , , , , , , , , , , , , , , , ]. Preclinical studies, often using rodent models, have been crucial in evaluating the analgesic properties and potential toxicity of levobupivacaine [, , , ]. Clinical trials have focused on comparing levobupivacaine with other local anesthetics, such as bupivacaine and ropivacaine, in terms of their onset and duration of sensory and motor block, duration of analgesia, hemodynamic stability, and side effects. These trials have encompassed a wide range of surgical procedures, including infraumbilical surgeries, lower limb surgeries, shoulder surgeries, and cesarean sections, providing valuable insights into the efficacy and safety of levobupivacaine in various clinical scenarios.

Q10: How does the toxicity profile of levobupivacaine compare to that of bupivacaine?

A: Levobupivacaine, being the S(−)-enantiomer of bupivacaine, is associated with a reduced risk of cardiotoxicity and neurotoxicity compared to the racemic bupivacaine [, , , ]. Studies in animal models have demonstrated that levobupivacaine exhibits less cardio-depressant effects and a wider therapeutic index compared to bupivacaine [, ]. This improved safety profile makes levobupivacaine a preferred choice for regional anesthesia, especially in high-risk patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)